N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) often involves the coupling of specific amines with carbonyl compounds, followed by reactions with phosphorus pentasulfide (P2S5) in anhydrous conditions to obtain corresponding thioamides, which are then further processed. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide, showcasing a method that could be analogous to the synthesis of the compound (Aleksandrov et al., 2017).
Molecular Structure Analysis
Investigations into the molecular structures of similar compounds reveal the importance of intramolecular interactions and substituent effects. For instance, structural studies on 1,8-disubstituted naphthalenes demonstrated characteristic distortion patterns influenced by nucleophilic and electrophilic centers, which may offer insights into the electronic structure and reactivity of N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) (Schweizer et al., 1978).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as those derived from naphthalene diimides, often involves electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions are critical for functionalizing the compounds and modifying their properties for various applications (Aleksandrov et al., 2017).
Physical Properties Analysis
The physical properties of similar organic compounds, especially those incorporating naphthalene diimide cores, are often characterized by their crystallinity, thermal behavior, and solubility. These properties are significantly influenced by the molecular structure and substituents, impacting the material's performance in various applications (Barikani & Ataei, 1999).
Scientific Research Applications
Photophysics and Redox Properties
NDIs, including naphthalene-1,8-dicarboximide (NMI), have been studied for their photophysics and redox properties. These compounds are known for their exceptional stability and are of significant interest for solar energy conversion due to their ability to undergo photoinduced electron transfer reactions. Their absorption, fluorescence, and transient absorption spectra, along with their excited state lifetimes, make them suitable for applications in photovoltaic devices and organic electronics (Bullock et al., 2010).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing furan and naphthalene units have been explored, demonstrating their potential in creating complex organic structures. These syntheses involve coupling reactions and have implications for designing novel organic materials with specific electronic properties (Aleksandrov & El’chaninov, 2017).
Applications in Organic Electronics
NDI derivatives have been actively researched for their applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their high electron mobilities and good solubility make them attractive n-type materials for organic electronics. The synthesis and characterization of thiophene-containing NDI copolymers highlight their potential in improving the performance of OFETs, showcasing the critical role of molecular structure in device performance (Durban et al., 2010).
Supramolecular Chemistry and Sensing Applications
NDIs have been extensively studied for their applications in supramolecular chemistry, including sensors, molecular switching devices, and ion channels. Their ability to form host-guest complexes and intercalate with DNA makes them suitable for a wide range of applications, from catalysis to medicinal applications targeting DNA structures (Kobaisi et al., 2016).
Enzymatic Polymerization and Sustainable Materials
Research into furan-2,5-dicarboxylic acid-based polyamides, as sustainable alternatives to polyphthalamides, demonstrates the potential of NDIs and related compounds in the development of high-performance materials with commercial interest. These studies highlight the versatility and environmental benefits of employing NDIs in material science (Jiang et al., 2015).
properties
IUPAC Name |
N-[[8-(furan-2-carbonylcarbamothioylamino)naphthalen-1-yl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S2/c27-19(16-9-3-11-29-16)25-21(31)23-14-7-1-5-13-6-2-8-15(18(13)14)24-22(32)26-20(28)17-10-4-12-30-17/h1-12H,(H2,23,25,27,31)(H2,24,26,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXHPCRWHMNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=S)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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